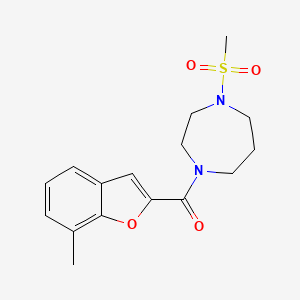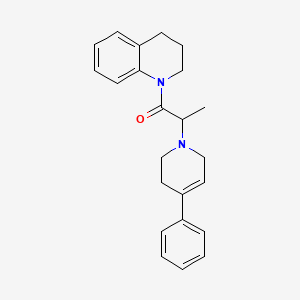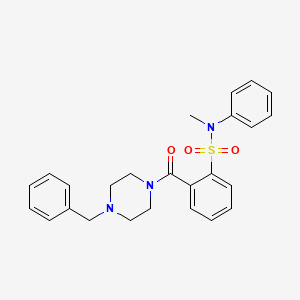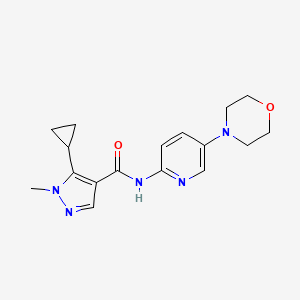
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone, commonly known as MBMDM, is a synthetic compound that belongs to the benzofuran and diazepane class of compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of MBMDM is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, MBMDM can reduce neuronal excitability, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
MBMDM has been shown to have several biochemical and physiological effects. It can reduce anxiety and induce sedation in animal models. It can also reduce seizures in animal models of epilepsy. MBMDM has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of MBMDM is its high potency and selectivity for GABA receptors. It is also relatively stable and easy to synthesize. However, one of the major limitations of MBMDM is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of MBMDM. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of depression. Further studies are also needed to determine the optimal dosage and administration route for MBMDM. Additionally, the development of more soluble and stable analogs of MBMDM could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of MBMDM involves the reaction between 7-methyl-2-benzofuranol and 4-methylsulfonyl-1,4-diazepan-1-yl methanone in the presence of a Lewis acid catalyst. The reaction yields a white crystalline compound that is purified through recrystallization. The chemical structure of MBMDM is confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
MBMDM has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
(7-methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-5-3-6-13-11-14(22-15(12)13)16(19)17-7-4-8-18(10-9-17)23(2,20)21/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGOPRZTXBCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)N3CCCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
